Verbasoside

概要

説明

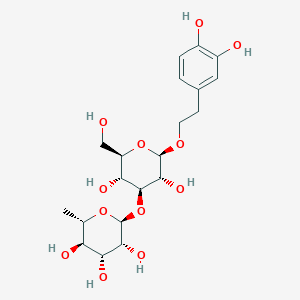

It is a phenylethanoid glycoside, which means it contains a hydroxyphenyl-ethyl moiety and a caffeoyl or cinnamic acid moiety connected by glycosidic and ester bonds . Verbasoside is found in over 200 species across 23 families, including Plantaginaceae, Verbenaceae, Lamiaceae, Scrophulariaceae, Orobanchaceae, and Rosaceae . This compound has gained attention due to its wide range of therapeutic properties, such as antioxidant, antimicrobial, anti-inflammatory, neuroprotective, cardioprotective, skin-protective, and anti-cancer activities .

準備方法

Synthetic Routes and Reaction Conditions: Verbasoside can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves the esterification and glycosylation of hydroxytyrosol and caffeic acid with rhamnose and glucose . The reaction conditions typically include the use of catalysts such as acid or base catalysts, and the reactions are carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes the use of solvents such as methanol or ethanol to obtain this compound from plant biomass . Advanced techniques like high-performance liquid chromatography (HPLC) are used to purify the compound . Biotechnological approaches, such as the use of genetically modified microorganisms, are also being explored to enhance the yield and purity of this compound .

化学反応の分析

Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .

科学的研究の応用

Antioxidant Activity

Verbascoside exhibits strong antioxidant properties, which have been extensively studied for potential applications in dermatology and cosmetics. Research indicates that verbascoside can scavenge free radicals, thereby protecting skin cells from oxidative stress.

- Study Findings : A study demonstrated that verbascoside significantly reduces oxidative damage in skin cells and enhances skin repair mechanisms. It was shown to be effective in formulations aimed at reducing signs of aging and inflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of verbascoside are notable, particularly in treating conditions like inflammatory bowel disease and skin inflammation.

- Case Study : In an in vivo study on rats with induced colitis, verbascoside administration resulted in decreased levels of pro-inflammatory cytokines and improved histological scores of intestinal inflammation. This suggests its potential utility in managing inflammatory conditions .

Neuroprotective Effects

Recent research has highlighted verbascoside's neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases and mental health disorders.

- Research Overview : A systematic review analyzed 32 preclinical studies and found that verbascoside modulates neurotransmitter levels and exhibits antidepressant effects through various mechanisms, including the inhibition of the hypothalamic-pituitary-adrenal axis hyperactivity .

Antitumor Activity

Verbascoside has shown promise as an antitumor agent, particularly against colorectal cancer.

- Experimental Results : In vitro studies using human colorectal cancer cell lines revealed that verbascoside significantly inhibited tumor growth and induced apoptosis through the activation of pro-apoptotic proteins . In vivo studies corroborated these findings, showing dose-dependent tumor weight reduction in animal models.

Antibacterial Properties

The antibacterial activity of verbascoside has been documented, demonstrating effectiveness against various bacterial strains.

- Findings : Research indicated that verbascoside inhibits bacterial growth significantly when used at minimum inhibitory concentrations (MIC). Its synergistic effects with other antibacterial agents further enhance its potential as a natural adjuvant in antibiotic therapies .

Applications in Drug Formulation

Due to its hydrophilic nature, verbascoside is suitable for various pharmaceutical formulations, including topical applications and suppositories.

- Formulation Studies : Stability studies showed that verbascoside maintains efficacy in different formulations, including oil-in-water emulsions and suppositories aimed at treating intestinal inflammation .

Data Summary Table

作用機序

The mechanism of action of verbasoside involves multiple pathways. It exerts its effects by inhibiting the activation of pro-inflammatory proteins and matrix metalloproteinases, which are involved in skin aging and inflammation . This compound also enhances mitochondrial function by increasing mitochondrial spare respiratory capacity and reducing reactive oxygen species levels . Additionally, it promotes the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) and its nuclear translocation, leading to the activation of antioxidant response elements .

類似化合物との比較

Verbasoside is unique among phenylethanoid glycosides due to its wide range of therapeutic properties and its large molecular size, which poses challenges for bioavailability . Similar compounds include other phenylethanoid glycosides such as echinacoside, acteoside, and isoverbascoside . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .

生物活性

Verbasoside, also known as acteoside, is a phenylethanoid glycoside predominantly found in various plant species. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this compound based on recent research findings, case studies, and data tables.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity. Studies have reported that this compound can effectively neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as catalase and glutathione peroxidase through the Nrf2 signaling pathway.

Key Findings:

- DPPH Radical Scavenging Activity : Verbascoside demonstrated a DPPH radical scavenging capacity with an IC50 value of 5058.1 µM, outperforming ascorbic acid (284.9 µM) .

- Hydroxyl Radical Scavenging : The hydroxyl radical scavenging capacity was measured at 357 ± 16.8 µM .

- Gene Expression Modulation : Verbascoside influences the transcription of genes related to antioxidant defense mechanisms .

2. Anti-inflammatory Activity

Research indicates that this compound possesses potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in various in vitro models.

Case Study:

In a study involving primary human keratinocytes, this compound significantly decreased the release of inflammatory chemokines in a dose-dependent manner . Additionally, in an inflammatory bowel disease model, this compound inhibited the activation of pro-inflammatory proteins and matrix metalloproteinases .

3. Antitumor Activity

This compound has demonstrated promising antitumor effects across multiple cancer types. Its mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.

Summary of Antitumor Effects:

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.

Research Insights:

Studies have shown that this compound can inhibit the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent .

5. Stability and Formulation Studies

The stability of this compound is critical for its application in pharmaceuticals and cosmetics. Research has indicated that it maintains stability in specific formulations, which enhances its bioavailability.

Stability Findings:

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPKYRPJIIARM-GYAWPQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314477 | |

| Record name | Decaffeoylverbascoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61548-34-3 | |

| Record name | Decaffeoylverbascoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decaffeoylverbascoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。